

Commercial Acquisition and In-Depth Technical Guide to Penasterol

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the commercial sources for the marinederived sterol, **Penasterol**. It is intended to serve as a technical resource for researchers in oncology, particularly those focused on leukemia, and professionals in drug development. This document outlines the available quantitative data for **Penasterol**, detailed experimental protocols for its in vitro evaluation, and a discussion of its potential signaling pathways based on current knowledge of related compounds.

Commercial Sources and Quantitative Data

Penasterol, a lanosterol-derived metabolite with noted antileukemic properties, is available for purchase from specialized chemical suppliers. The primary commercial sources identified are ChemicalBook and TargetMol. For researchers looking to procure this compound, the key identifying information is its CAS Number: 116424-94-3.

A summary of the available quantitative data from these suppliers is presented in Table 1 for easy comparison. Researchers are advised to confirm the most current pricing and availability directly with the suppliers.

Table 1: Commercial Supplier Data for Penasterol



Supplier	Product Code	CAS Number	Molecul ar Formula	Molecul ar Weight (g/mol)	Purity	Availabl e Quantiti es	Price (USD)
TargetMo I	T25930	116424- 94-3	С30Н48О3	456.7	>98%	25 mg	~\$10600
Chemical Book	-	116424- 94-3	С30Н48О3	456.7	Not specified	Not specified	Not specified

Note: Pricing and availability are subject to change. Please consult the supplier's website for the most up-to-date information.

Biological Activity of Penasterol

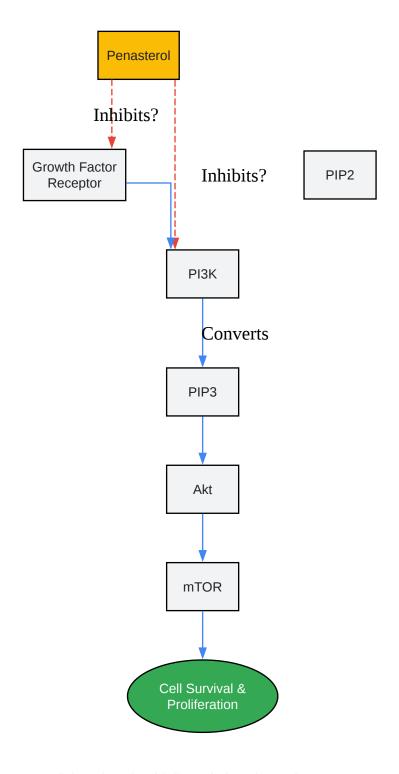
Penasterol has been identified as a novel sterol with potent antileukemic activity. Its unique structure, derived from lanosterol, makes it a compound of interest for investigating new anticancer mechanisms. While the specific molecular targets and signaling pathways of **Penasterol** are not yet fully elucidated, its demonstrated efficacy against leukemia cell lines warrants further investigation.

Hypothetical Signaling Pathways

Given the limited specific data on **Penasterol**'s mechanism of action, we can hypothesize its potential signaling pathways based on the known activities of other antileukemic sterols and lanosterol derivatives. These pathways are frequently dysregulated in leukemia and represent plausible targets for a compound with demonstrated antileukemic effects. The PI3K/Akt and MAPK/ERK pathways are central to cell survival, proliferation, and apoptosis, and their inhibition is a key strategy in cancer therapy[1][2][3][4][5][6][7][8]. The apoptosis pathway is the ultimate route through which many anticancer agents exert their effects[9][10][11][12][13].

Below are diagrams representing these hypothetical signaling pathways.

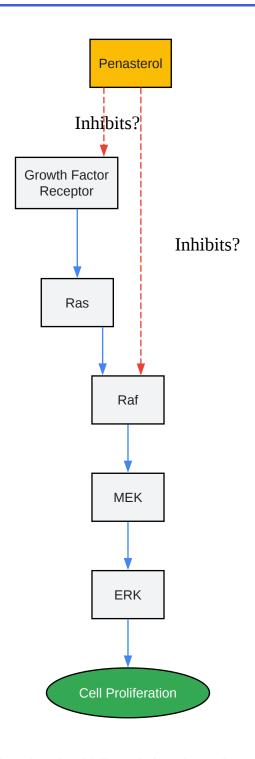




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Caption: Hypothetical inhibition of the PI3K/Akt pathway by **Penasterol**.

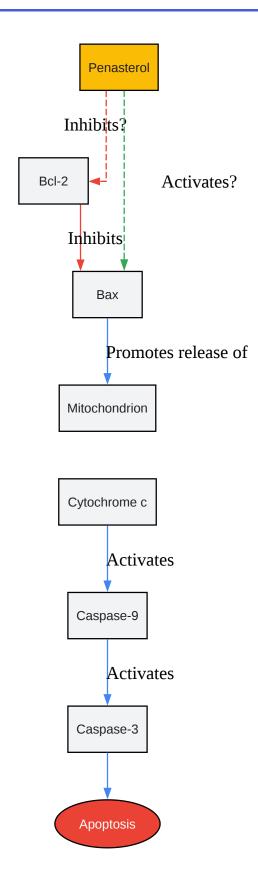




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Caption: Hypothetical inhibition of the MAPK/ERK pathway by **Penasterol**.





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Caption: Hypothetical induction of apoptosis by **Penasterol**.

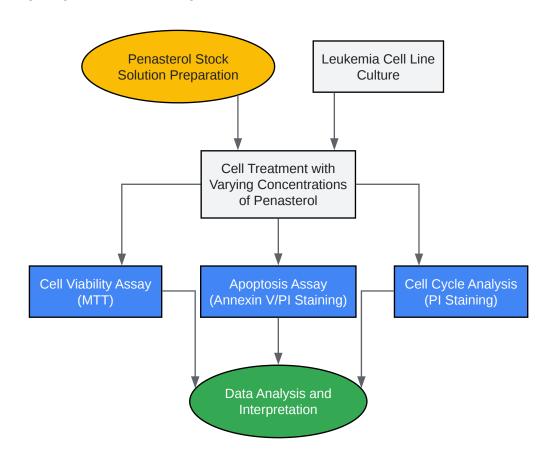


Experimental Protocols

To facilitate the investigation of **Penasterol**'s antileukemic properties, the following are detailed methodologies for key in vitro experiments. These protocols are standard methods for assessing the anti-cancer activity of novel compounds.

Experimental Workflow

The following diagram illustrates a general workflow for the in vitro evaluation of **Penasterol**.



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Caption: General experimental workflow for in vitro evaluation of **Penasterol**.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.



Methodology:

- Cell Seeding: Seed leukemia cells (e.g., Jurkat, K562) in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 μL of complete culture medium.
- Compound Treatment: After 24 hours, treat the cells with various concentrations of **Penasterol** (e.g., 0.1, 1, 10, 50, 100 μM) and a vehicle control (e.g., DMSO).
- Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified 5% CO₂ incubator.
- MTT Addition: Add 10 μL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
- Formazan Solubilization: Add 100 μ L of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Methodology:

- Cell Treatment: Treat leukemia cells with desired concentrations of Penasterol for a specified time (e.g., 24 or 48 hours).
- Cell Harvesting: Harvest the cells by centrifugation.
- Washing: Wash the cells with cold PBS.



- Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
- Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
- Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are
 Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late
 apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This method uses propidium iodide to stain the cellular DNA content. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Methodology:

- Cell Treatment: Treat leukemia cells with **Penasterol** at various concentrations for a defined period (e.g., 24 hours).
- Cell Fixation: Harvest and fix the cells in cold 70% ethanol.
- RNAse Treatment: Wash the fixed cells and treat with RNase A to degrade RNA.
- PI Staining: Stain the cells with a solution containing propidium iodide.
- Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The
 resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the
 cell cycle.

This guide provides a foundational resource for researchers interested in the commercial procurement and further investigation of **Penasterol**. The provided protocols and hypothetical signaling pathways offer a starting point for elucidating the antileukemic mechanism of this promising natural product.



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